Etravirine-d8

Description

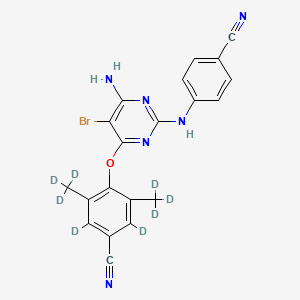

Structure

3D Structure

Properties

IUPAC Name |

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-2,6-dideuterio-3,5-bis(trideuteriomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGWGZALEOIKDF-SKJDFIQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])[2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727457 | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142096-06-7 | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to Etravirine-d8: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. This document is intended for researchers, scientists, and drug development professionals.

This compound is the deuterium-labeled form of Etravirine, an antiretroviral drug used in the treatment of HIV-1 infection.[1] The incorporation of stable heavy isotopes is a common practice in drug development, primarily for use as internal standards in quantitative bioanalysis.[2]

Chemical Structure

The chemical structure of this compound is presented below. The deuterium atoms are located on the two methyl groups of the benzonitrile ring and on the benzonitrile ring itself.

References

An In-depth Technical Guide to the Synthesis and Purification of Etravirine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Etravirine-d8, a deuterated isotopologue of the non-nucleoside reverse transcriptase inhibitor Etravirine. The inclusion of deuterium can offer advantages in pharmacokinetic and metabolic profiling of the drug. This document outlines a plausible synthetic route based on established methods for the synthesis of Etravirine and its deuterated analogues, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthetic Strategy

The synthesis of this compound involves a convergent approach, wherein two key deuterated aromatic intermediates are synthesized separately and then coupled to a central pyrimidine core. The final steps involve bromination and amination to yield the target molecule.

The key deuterated intermediates are:

-

4-Amino-2,3,5,6-d4-benzonitrile

-

2,6-d2-4-hydroxy-3,5-bis(methyl-d3)benzonitrile

The overall synthetic workflow can be visualized as follows:

Experimental Protocols

The following protocols are based on established procedures for the synthesis of Etravirine and its analogues, adapted for the preparation of the deuterated version.[1][2][3]

Synthesis of 4-Amino-2,3,5,6-d4-benzonitrile

This procedure is adapted from literature methods for the cyanation of haloanilines.[4]

Reaction Scheme:

Procedure:

-

To a solution of 4-chloro-2,3,5,6-d4-aniline (1.0 eq) in dimethylacetamide (DMA) is added zinc cyanide (0.6 eq), palladium(II) acetate (0.02 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 eq), and zinc powder (0.1 eq).

-

The reaction mixture is heated to 120 °C and stirred for 12 hours under an inert atmosphere.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-amino-2,3,5,6-d4-benzonitrile.

Synthesis of 2,6-d2-4-hydroxy-3,5-bis(methyl-d3)benzonitrile

The synthesis of this key intermediate starts from commercially available ortho-cresol-d7 and involves multiple steps as outlined in patent literature.[4] The final step is a cyanation reaction.

Reaction Scheme (Final Step):

Procedure (Conceptual): A detailed multi-step synthesis starting from ortho-cresol-d7 is required to introduce the cyano group and modify the ring substitution to match the target structure. The final cyanation step would likely involve the conversion of a suitable precursor, such as a bromo or iodo-substituted deuterated phenol, using a cyanide source like copper(I) cyanide or zinc cyanide with a palladium catalyst.

Synthesis of this compound

This multi-step process involves the sequential reaction of the deuterated intermediates with a pyrimidine core, followed by amination and bromination.

Workflow Diagram:

Procedure:

-

Step 1: Synthesis of Intermediate A

-

To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in acetone is added 2,6-d2-4-hydroxy-3,5-bis(methyl-d3)benzonitrile (1.0 eq) and potassium carbonate (1.5 eq).

-

The mixture is refluxed for 6 hours.

-

After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried, and concentrated to give Intermediate A.

-

-

Step 2: Synthesis of Intermediate B

-

To a solution of Intermediate A (1.0 eq) in N-methyl-2-pyrrolidone (NMP) is added 4-amino-2,3,5,6-d4-benzonitrile (1.0 eq) and sodium hydride (1.2 eq) at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The organic layer is washed, dried, and concentrated to yield Intermediate B.

-

-

Step 3: Synthesis of Intermediate C (Ammonolysis) [3]

-

A mixture of Intermediate B (1.0 eq) and 25% aqueous ammonia in NMP is heated in a microwave reactor at 130 °C for 15 minutes.

-

After cooling, water is added to precipitate the product.

-

The solid is filtered, washed with water, and dried to give Intermediate C.

-

-

Step 4: Bromination to this compound [4]

-

To a cooled solution (0-5 °C) of Intermediate C (1.0 eq) in dichloromethane (DCM) is added a solution of bromine (1.1 eq) in DCM.

-

The reaction is stirred for 4 hours at this temperature.

-

The reaction is quenched with water and basified with 4 M NaOH solution.

-

Sodium metabisulfite solution is added to quench excess bromine.

-

The solid crude this compound is collected by filtration, washed with water, and dried.

-

Purification

Purification of the final compound is crucial to achieve the desired purity for research and development purposes.

Purification Workflow:

-

The crude this compound is dissolved in a minimal amount of hot acetone (approximately 50-55 °C).

-

The hot solution is filtered through a pad of celite to remove any insoluble impurities.

-

The filtrate is then concentrated under reduced pressure to about 20-30% of its original volume.

-

Water is slowly added to the concentrated solution with stirring to induce precipitation.

-

The mixture is cooled in an ice bath to complete the precipitation.

-

The pure this compound is collected by filtration, washed with a cold mixture of acetone and water, and dried under vacuum at 50-60 °C.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis and purification of this compound, based on reported yields and purities for the non-deuterated analogue.

Table 1: Synthesis Step Summary

| Step | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,4,6-Trichloropyrimidine | Intermediate A | Deuterated Cyanophenol, K₂CO₃ | Acetone | Reflux | 6 | ~85-90 |

| 2 | Intermediate A | Intermediate B | Deuterated Aminobenzonitrile, NaH | NMP | RT | 12 | ~80-85 |

| 3 | Intermediate B | Intermediate C | aq. NH₃ | NMP | 130 (MW) | 0.25 | ~85 |

| 4 | Intermediate C | Crude this compound | Br₂ | DCM | 0-5 | 4 | ~80 |

Table 2: Purification Data

| Parameter | Value |

| Starting Material | Crude this compound |

| Purification Method | Recrystallization |

| Solvent System | Acetone/Water |

| Final Yield | ~90-95% |

| Purity (by HPLC) | >99.5% |

Conclusion

This technical guide provides a detailed and structured approach to the synthesis and purification of this compound. By leveraging established synthetic methodologies for the non-deuterated parent compound and incorporating deuterated starting materials, a robust and reproducible process can be established. The provided protocols, data summaries, and visualizations serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. It is important to note that all synthetic procedures should be carried out by trained professionals in a controlled laboratory environment with appropriate safety precautions.

References

- 1. ro.bloomtechz.com [ro.bloomtechz.com]

- 2. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20140081019A1 - Process for the preparation of deuterated compounds containing n-alkyl groups - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to Deuterium-Labeled Etravirine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterium-labeled Etravirine, a valuable tool for a range of research applications, from metabolic stability studies to pharmacokinetic evaluations. This document outlines a proposed synthesis, predicted properties, and detailed experimental protocols for the use of this stable isotope-labeled compound.

Introduction: The Rationale for Deuterating Etravirine

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2] It is known for its efficacy against NNRTI-resistant strains of the virus.[2] Like many pharmaceuticals, Etravirine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C9, and CYP2C19.[3][4] The major metabolic pathway involves hydroxylation of the methyl groups on the dimethylbenzonitrile moiety, a reaction primarily catalyzed by CYP2C19.[5]

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium, can significantly alter the pharmacokinetic profile of a drug.[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions. This phenomenon, known as the kinetic isotope effect, can result in reduced metabolic clearance, a longer half-life, and increased systemic exposure of the drug.[1] For Etravirine, deuteration of the metabolically susceptible methyl groups is hypothesized to yield a molecule with improved metabolic stability.

This guide explores the potential of deuterium-labeled Etravirine as a research tool, offering insights into its synthesis, predicted properties, and application in key experimental settings.

Proposed Synthesis of Deuterium-Labeled Etravirine (d6-Etravirine)

A potential synthetic scheme could involve the use of d6-labeled 3,5-dimethyl-4-hydroxybenzonitrile as a key intermediate. This intermediate can then be coupled with the appropriate pyrimidine core to yield the final d6-Etravirine product.

Physicochemical and Pharmacokinetic Properties

The introduction of deuterium is not expected to significantly alter the physicochemical properties of Etravirine, such as its pKa or logP. However, a notable change is anticipated in its pharmacokinetic profile due to the kinetic isotope effect.

| Property | Etravirine | Predicted d6-Etravirine | Reference(s) |

| Molecular Formula | C₂₀H₁₅BrN₆O | C₂₀H₉D₆BrN₆O | [9] |

| Molecular Weight | 435.28 g/mol | 441.32 g/mol | [9] |

| Protein Binding | ~99.9% | ~99.9% (predicted to be similar) | [4] |

| Metabolism | Primarily by CYP3A4, CYP2C9, CYP2C19 | Slower metabolism by CYP2C19 (predicted) | [3][4][5] |

| Elimination Half-life | 30-40 hours | Longer than 30-40 hours (predicted) | [4] |

| Oral Bioavailability | Unknown absolute bioavailability | Potentially higher (predicted) | [10] |

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of Etravirine and Predicted d6-Etravirine.

Mechanism of Action

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distant from the active site.[1][2] This binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent and DNA-dependent polymerase activity and preventing the conversion of viral RNA into DNA.[1][2]

Experimental Protocols

In Vitro Metabolic Stability Assay

This protocol outlines a method to compare the metabolic stability of Etravirine and d6-Etravirine in human liver microsomes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of Etravirine and d6-Etravirine.

Materials:

-

Etravirine and d6-Etravirine (10 mM stock solutions in DMSO)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP⁺)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile with an internal standard (e.g., warfarin) for quenching the reaction

-

96-well plates

-

Incubator shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compounds (Etravirine and d6-Etravirine) at 100 µM in phosphate buffer.

-

Prepare the HLM incubation mixture by diluting the HLMs to a final protein concentration of 0.5 mg/mL in phosphate buffer.

-

Pre-warm the HLM incubation mixture and the NADPH regenerating system to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM incubation mixture.

-

Immediately add the test compound working solution to the reaction mixture to achieve a final substrate concentration of 1 µM.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with the internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study in rats to compare the in vivo profiles of Etravirine and d6-Etravirine.

Objective: To determine and compare the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂) of Etravirine and d6-Etravirine following oral administration to rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Etravirine and d6-Etravirine formulations for oral gavage (e.g., suspended in 0.5% methylcellulose)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Fast the rats overnight prior to dosing, with free access to water.

-

Divide the rats into two groups (n=5 per group): Group 1 receives Etravirine, and Group 2 receives d6-Etravirine.

-

Administer a single oral dose of the respective compound (e.g., 10 mg/kg) via oral gavage.

-

Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Centrifuge the blood samples to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentrations of Etravirine and d6-Etravirine.

Data Analysis:

-

Plot the mean plasma concentration versus time for each group.

-

Use non-compartmental analysis to determine the following pharmacokinetic parameters:

-

Cₘₐₓ (maximum plasma concentration)

-

Tₘₐₓ (time to reach Cₘₐₓ)

-

AUC₀₋ₜ (area under the plasma concentration-time curve from time 0 to the last measurable concentration)

-

AUC₀₋ᵢₙf (area under the plasma concentration-time curve from time 0 to infinity)

-

t₁/₂ (elimination half-life)

-

-

Statistically compare the pharmacokinetic parameters between the two groups.

Use as an Internal Standard in Bioanalytical Methods

Deuterium-labeled compounds are ideal internal standards for LC-MS/MS assays due to their similar chemical and physical properties to the analyte, but distinct mass.

Objective: To use d6-Etravirine as an internal standard for the accurate quantification of Etravirine in biological matrices.

Procedure:

-

Prepare a stock solution of d6-Etravirine at a known concentration.

-

During sample preparation (e.g., protein precipitation or liquid-liquid extraction), add a fixed amount of the d6-Etravirine internal standard solution to all calibration standards, quality control samples, and unknown samples.

-

Analyze the samples by LC-MS/MS, monitoring the specific mass transitions for both Etravirine and d6-Etravirine.

-

Construct a calibration curve by plotting the ratio of the peak area of Etravirine to the peak area of d6-Etravirine against the concentration of the Etravirine calibration standards.

-

Determine the concentration of Etravirine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical Methods

A validated LC-MS/MS method is essential for the accurate quantification of Etravirine and its deuterated analog in biological matrices.

| Parameter | Description |

| Instrumentation | Triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system. |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm). |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid. |

| Ionization Mode | Electrospray ionization (ESI) in positive mode. |

| Mass Transitions | Etravirine: m/z 436.1 → 290.1; d6-Etravirine: m/z 442.1 → 296.1 (predicted). |

| Internal Standard | d6-Etravirine for the analysis of Etravirine. |

Table 2: Key Parameters for a Validated LC-MS/MS Method.

Conclusion

Deuterium-labeled Etravirine is a powerful research tool that can provide valuable insights into the metabolic fate and pharmacokinetic properties of this important antiretroviral agent. By leveraging the kinetic isotope effect, researchers can investigate the impact of metabolism on the drug's disposition and potentially explore strategies to improve its therapeutic profile. The detailed protocols and methodologies presented in this guide are intended to facilitate the use of deuterium-labeled Etravirine in a variety of research settings, ultimately contributing to a deeper understanding of its pharmacology.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Clinical pharmacokinetics and pharmacodynamics of etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic isotope effects in cytochrome P-450-catalyzed oxidation reactions. Intermolecular and intramolecular deuterium isotope effects during the N-demethylation of N,N-dimethylphentermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]

- 8. hwb.gov.in [hwb.gov.in]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Etravirine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the deuterated analog of Etravirine, Etravirine-d8. Given that this compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, detailed experimental data on its intrinsic physicochemical properties are not extensively available in public literature. Therefore, this guide presents the available information for this compound alongside the well-documented characteristics of its non-labeled counterpart, Etravirine, for comparative reference.

This document details experimental protocols for the analysis of Etravirine, where this compound plays a critical role. It also includes diagrams illustrating the mechanism of action and metabolic pathways of Etravirine to provide a broader context for its use and analysis.

Physical and Chemical Characteristics

The following tables summarize the known physical and chemical properties of Etravirine and the available information for this compound.

Table 1: General and Chemical Properties

| Property | Etravirine | This compound |

| Chemical Name | 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | 4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3, 5-bis(methyl-d3)benzonitrile-2, 6-d2[1] |

| Synonyms | R165335, TMC125[2] | - |

| Molecular Formula | C₂₀H₁₅BrN₆O[3] | C₂₀H₉D₆BrN₆O[4] or C₂₀H₇D₈BrN₆O[5] |

| Molecular Weight | 435.28 g/mol [3] | 443.33 g/mol [4][5] |

| CAS Number | 269055-15-4[3] | 1142096-06-7[4] or 1142095-74-6[1] |

| Physical State | White to off-white solid[3] | Not specified |

| Crystal Structure | Crystalline solid[3] | Not specified |

Table 2: Physical Properties

| Property | Etravirine | This compound |

| Melting Point | ~265 °C (decomposes) | Not available |

| Boiling Point | Predicted: 637.4 ± 65.0 °C | Not available |

| Solubility | DMSO: 2 mg/mL (clear) | Not specified, but used in solutions for analytical standards |

| Aqueous Buffers: Sparingly soluble | ||

| Methanol: Slightly soluble |

Table 3: Spectroscopic Data

| Property | Etravirine | This compound |

| UV/Vis (λmax) | 234, 310 nm | Not available |

| ¹H-NMR | Predicted spectra available, experimental data not found in public literature.[6] | Not available |

| ¹³C-NMR | Predicted spectra available, experimental data not found in public literature.[6] | Not available |

| FT-IR | No experimental data found in public literature. | Not available |

| Mass Spectrometry | Precursor Ion ([M+H]⁺): m/z 435.9. Product Ion: m/z 163.6[7] | Used as an internal standard; specific fragmentation data not detailed in available literature. |

Experimental Protocols

This compound is predominantly used as an internal standard for the quantification of Etravirine in biological matrices. Below are detailed methodologies for such analyses.

HPLC Method for Etravirine Analysis

This protocol is adapted from validated methods for the determination of Etravirine in bulk and pharmaceutical dosage forms.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

-

Column: Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and acetonitrile (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 311 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation:

-

Prepare a stock solution of Etravirine at 1000 µg/mL in methanol.

-

From the stock solution, prepare a working standard solution of 100 µg/mL with the mobile phase.

-

Prepare a series of calibration standards ranging from 1 to 5 µg/mL by diluting the working standard solution with the mobile phase.

-

-

Sample Preparation (for dosage form):

-

Weigh and powder a sufficient number of tablets to obtain an average weight.

-

Accurately weigh a portion of the powder equivalent to a known amount of Etravirine and dissolve it in a known volume of methanol.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Dilute the solution with the mobile phase to fall within the calibration range.

-

Filter the final solution through a 0.45 µm filter before injection.

-

-

Analysis: Inject the standards and samples into the HPLC system and record the chromatograms. Plot a calibration curve of peak area versus concentration for the standards and determine the concentration of Etravirine in the samples.

LC-MS/MS Method for Etravirine Quantification in Plasma

This protocol describes a sensitive and specific method for the quantification of Etravirine in rat plasma, utilizing this compound as an internal standard.[7]

-

Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Column: Waters XTerra MS C18 (50 x 2.1 mm, 3.5 µm) with a compatible guard column.

-

Mobile Phase:

-

A: 2 mM ammonium acetate in water with 0.1% formic acid.

-

B: 0.1% formic acid in methanol.

-

-

Gradient Elution: A gradient program should be developed to ensure optimal separation of Etravirine and the internal standard from matrix components.

-

Flow Rate: 300 µL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Transitions (m/z):

-

Etravirine: 435.9 → 163.6[7]

-

This compound: The transition would be selected based on the specific deuteration pattern to ensure no cross-talk with the unlabeled analyte.

-

-

Standard and Sample Preparation:

-

Stock Solutions: Prepare stock solutions of Etravirine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare working standard solutions of Etravirine by serial dilution of the stock solution with a 50:50 methanol:water mixture. Prepare a working solution of this compound (internal standard) at an appropriate concentration in the same diluent.

-

Plasma Sample Preparation:

-

To 100 µL of plasma, add a known amount of the this compound internal standard working solution.

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

Vortex and centrifuge the samples.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase composition.

-

-

-

Analysis: Inject the prepared samples onto the LC-MS/MS system. The concentration of Etravirine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve constructed from plasma standards.

Mandatory Visualizations

Mechanism of Action of Etravirine

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

References

- 1. Etravirine D8 | CAS No: 1142095-74-6 [aquigenbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

Etravirine-d8 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Etravirine-d8, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. While primarily used as an internal standard in pharmacokinetic studies, its properties are intrinsically linked to the parent compound, Etravirine. This document will delve into the core technical data of this compound and the broader experimental and mechanistic understanding of Etravirine.

Core Physicochemical Data

The key identifiers for Etravirine and its deuterated form are crucial for analytical and regulatory purposes.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Etravirine | 269055-15-4[1][2] | C₂₀H₁₅BrN₆O[1][3] | 435.28[4][5] |

| This compound | 1142095-74-6[6] | C₂₀H₇D₈BrN₆O[6] | 443.3[6] |

| This compound | 1142096-06-7[7] | C₂₀H₉D₆BrN₆O[7] | 443.33[7] |

Note: Discrepancies in the CAS number and molecular formula for this compound may exist between different suppliers, reflecting variations in the deuteration pattern. However, the molecular weight remains consistent.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

Etravirine is a second-generation NNRTI that specifically targets the reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind to the active site of the enzyme, Etravirine binds to a hydrophobic pocket adjacent to the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

A key advantage of Etravirine is its activity against HIV-1 strains that have developed resistance to first-generation NNRTIs, such as those with the K103N and Y181C mutations.[1] This resilience is attributed to the molecule's conformational flexibility, allowing it to adapt and maintain its binding affinity to the mutated RT enzyme.

Experimental Protocols

The evaluation of Etravirine's efficacy and resistance profile involves various in-vitro assays. A common experimental workflow is outlined below.

In-Vitro Antiviral Activity Assay

Objective: To determine the concentration of Etravirine required to inhibit HIV-1 replication by 50% (EC₅₀).

Methodology:

-

Cell Culture: Human T-cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

-

Viral Strains: Laboratory-adapted HIV-1 strains (e.g., IIIB, NL4-3) or clinical isolates are used to infect the cells.

-

Drug Dilution: A serial dilution of Etravirine is prepared.

-

Infection: Cells are infected with a standardized amount of virus in the presence of varying concentrations of Etravirine.

-

Incubation: The infected cells are incubated for a period of 3 to 7 days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured using methods such as:

-

p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.

-

Reverse Transcriptase Activity Assay: Measures the activity of the RT enzyme in the culture supernatant.

-

Cell Viability Assay: (e.g., MTT assay) Measures the cytopathic effect of the virus on the cells.

-

-

Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition of viral replication against the drug concentration.

Pharmacokinetics and Metabolism

Etravirine is primarily metabolized in the liver by the cytochrome P450 system, specifically by the enzymes CYP3A4, CYP2C9, and CYP2C19.[1] Its metabolites are then excreted mainly in the feces. The use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods allows for precise quantification of Etravirine in biological matrices, aiding in pharmacokinetic and bioequivalence studies. The deuteration minimally affects the physicochemical properties of the molecule but provides a distinct mass shift, essential for mass spectrometric detection.

Drug Interactions

Due to its metabolism by CYP enzymes, Etravirine has the potential for drug-drug interactions. Co-administration with strong inducers or inhibitors of these enzymes can alter the plasma concentration of Etravirine, potentially affecting its efficacy or toxicity. For instance, co-administration with strong CYP3A4 inducers like rifampin can significantly decrease Etravirine levels, while strong inhibitors like ketoconazole can increase them.

Conclusion

This compound is a vital tool for the analytical quantification of Etravirine, a potent second-generation NNRTI. The parent compound's unique mechanism of action, characterized by its flexibility and resilience to common resistance mutations, has made it a valuable component of antiretroviral therapy for treatment-experienced HIV-1 patients. A thorough understanding of its pharmacology, metabolism, and potential for drug interactions is essential for its safe and effective use in clinical practice and for guiding further research and development in the field of antiretroviral therapy.

References

- 1. Etravirine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Etravirine | C20H15BrN6O | CID 193962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Etravirine: Package Insert / Prescribing Information / MOA [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Etravirine D8 | CAS No: 1142095-74-6 [aquigenbio.com]

- 7. medchemexpress.com [medchemexpress.com]

Technical Guide: Etravirine-d8 Standard for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical applications of the Etravirine-d8 standard. This compound is the deuterated form of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] The inclusion of deuterium atoms makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry, offering a distinct mass-to-charge ratio (m/z) while maintaining similar physicochemical properties to the parent drug.

Commercial Availability

This compound is available from several specialized chemical suppliers. Researchers can procure this standard for use in pharmacokinetic studies, bioequivalence assays, and other quantitative applications. The following table summarizes currently known commercial sources.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | 1142096-06-7 | C₂₀H₉D₆BrN₆O | 443.33 |

| Cayman Chemical | Not specified | Not specified | Not specified |

| Toronto Research Chemicals | Not specified | Not specified | Not specified |

Note: Please consult individual suppliers for the most current product specifications, availability, and pricing.

Quantitative Data

A Certificate of Analysis (CoA) accompanies each purchase of the this compound standard, providing detailed information on its purity, isotopic enrichment, and storage conditions. While specific values are lot-dependent, the following table summarizes the key chemical properties of this compound.

| Parameter | Value |

| Chemical Name | 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-di(methyl-d3)-benzonitrile |

| Molecular Formula | C₂₀H₉D₆BrN₆O |

| Molecular Weight | 443.33 g/mol |

| CAS Number | 1142096-06-7 |

| Appearance | Crystalline solid |

| Purity (Typical) | ≥98% |

| Isotopic Enrichment (Typical) | ≥99% atom % D |

| Storage Conditions | -20°C for long-term storage |

| Solubility | Soluble in DMSO and Dimethylformamide (DMF) |

Experimental Protocols

The primary application of this compound is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Etravirine in biological matrices such as plasma.[2] A stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[3][4]

Representative Bioanalytical LC-MS/MS Protocol

This protocol provides a general framework for the determination of Etravirine in human plasma using this compound as an internal standard. Method optimization and validation are essential for specific applications.

1. Preparation of Stock and Working Solutions:

-

Etravirine Stock Solution (1 mg/mL): Accurately weigh and dissolve Etravirine in a suitable organic solvent (e.g., methanol or acetonitrile).

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Etravirine stock solution.

-

Working Solutions: Prepare serial dilutions of the Etravirine stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. The working solution of this compound should be prepared at a concentration that provides a consistent and robust signal.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

3. Liquid Chromatography Conditions:

-

HPLC System: A system capable of delivering reproducible gradients.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[2]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte and IS, followed by re-equilibration.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

4. Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Etravirine: The precursor-to-product ion transition should be optimized. A common transition is m/z 436.1 → 225.1.

-

This compound: The transition will be shifted by the mass of the deuterium atoms (e.g., m/z 444.1 → 225.1).

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Visualizations

Mechanism of Action of Etravirine

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase enzyme.[5][6][7] It binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its DNA polymerase activity, thereby preventing the conversion of viral RNA into DNA.[8][9]

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantitative analysis of a drug in a biological matrix using a deuterated internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Etravirine - Wikipedia [en.wikipedia.org]

- 7. Etravirine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Etravirine? [synapse.patsnap.com]

- 9. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

Etravirine vs. Etravirine-d8: A Technical Stability Comparison

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical and metabolic stability of the non-nucleoside reverse transcriptase inhibitor (NNRTI) etravirine and its deuterated analog, etravirine-d8. While direct comparative stability studies between etravirine and this compound are not extensively available in the public domain, this document synthesizes the existing data on etravirine's stability and provides a theoretical framework for understanding the potential impact of deuteration.

Etravirine is a cornerstone in the treatment of HIV-1 infection, known for its efficacy against resistant strains.[1][2] this compound, a stable isotope-labeled version of the molecule, serves as a crucial internal standard in bioanalytical methods for accurate quantification in pharmacokinetic studies. Understanding the stability of both compounds is paramount for drug development, formulation, and clinical application.

Chemical Stability Profile of Etravirine

Forced degradation studies are instrumental in determining the intrinsic stability of a drug substance and identifying potential degradation products. Etravirine has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies

The following table summarizes the typical conditions and outcomes of forced degradation studies on etravirine.

| Stress Condition | Methodology | Observations |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | No significant degradation observed. |

| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | Significant degradation observed, with the formation of a major degradation product. |

| Oxidative Degradation | 3-30% H₂O₂ at ambient temperature for 24 hours | No significant degradation observed. |

| Thermal Degradation | 105°C for 24 hours | No significant degradation observed. |

| Photolytic Degradation | Exposure to UV light (254 nm) and cool white fluorescent light for an extended period | No significant degradation observed. |

Note: The specific conditions and extent of degradation can vary between studies.

The primary pathway of chemical degradation for etravirine appears to be hydrolysis under basic conditions. This information is critical for determining appropriate formulation strategies and storage conditions to ensure the drug's shelf-life and efficacy.

Metabolic Stability of Etravirine

The metabolic stability of a drug is a key determinant of its pharmacokinetic profile, including its half-life and potential for drug-drug interactions. Etravirine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.

Key Metabolic Pathways

Etravirine is a substrate for several CYP isoenzymes, with the major routes of metabolism being oxidation.[1][3]

-

Primary Metabolizing Enzymes: CYP3A4, CYP2C9, and CYP2C19.[1][3]

-

Major Metabolic Reaction: Hydroxylation of the dimethylbenzonitrile moiety to form mono- and di-hydroxylated metabolites.[3]

-

Subsequent Metabolism: Glucuronidation of the hydroxylated metabolites.[4]

The major metabolites of etravirine are reported to be over 90% less active against HIV reverse transcriptase than the parent compound.[3]

Figure 1: Etravirine Metabolic Pathway.

This compound: The Role of Deuteration and Inferred Stability

This compound is a deuterated analog of etravirine where eight hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution is primarily utilized to create a stable internal standard for mass spectrometry-based bioanalysis. The increased mass of this compound allows it to be distinguished from the non-deuterated etravirine in a sample, enabling precise quantification.

While direct comparative stability data is lacking, the widespread and successful use of this compound as an internal standard in pharmacokinetic studies strongly implies a high degree of chemical and metabolic stability under analytical conditions. For an internal standard to be effective, it must not degrade during sample preparation, storage, and analysis.

The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and reactions that involve the cleavage of this bond as the rate-limiting step will proceed more slowly for the deuterated compound.

Given that the primary metabolic pathway of etravirine involves hydroxylation (oxidation) by CYP enzymes, which entails the cleavage of a C-H bond, it is plausible that this compound exhibits a greater metabolic stability than etravirine. This would manifest as a slower rate of metabolism and potentially a longer in vivo half-life. However, without experimental data from a direct comparative study, this remains a theoretical consideration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. Below are representative protocols for assessing the chemical and metabolic stability of compounds like etravirine.

Forced Degradation Study Protocol

This protocol outlines a typical procedure for conducting forced degradation studies to assess the intrinsic chemical stability of a drug substance.

Figure 2: Forced Degradation Experimental Workflow.

Methodology:

-

Preparation of Stock Solution: A stock solution of etravirine is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Acid Degradation: The drug solution is treated with an acidic solution (e.g., 0.1 M HCl) and heated (e.g., at 80°C) for a specified period. Samples are withdrawn at various time points.

-

Base Degradation: The drug solution is treated with a basic solution (e.g., 0.1 M NaOH) and heated (e.g., at 80°C). Samples are collected at intervals.

-

Oxidative Degradation: The drug solution is exposed to an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105°C) for a defined duration.

-

Photolytic Degradation: The drug solution or solid drug is exposed to UV and visible light in a photostability chamber.

-

Sample Analysis: All samples are then analyzed by a stability-indicating HPLC method to determine the percentage of etravirine remaining and to profile any degradation products.

In Vitro Metabolic Stability Assay Protocol (Human Liver Microsomes)

This protocol describes a common method for evaluating the metabolic stability of a compound using human liver microsomes (HLM).

Figure 3: In Vitro Metabolic Stability Workflow.

Methodology:

-

Incubation Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes and the test compound (etravirine) in a phosphate buffer (pH 7.4).

-

Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

-

Time Course Incubation: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which may also contain an internal standard (for etravirine analysis, this compound would be a suitable choice).

-

Sample Preparation: The quenched samples are centrifuged to precipitate proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Conclusion and Future Directions

The available data provides a solid foundation for understanding the chemical and metabolic stability of etravirine. It is chemically stable under most conditions except for basic hydrolysis and is primarily metabolized by CYP3A4, CYP2C9, and CYP2C19. While this compound is widely used as a stable internal standard, a direct quantitative comparison of its stability profile with that of etravirine is a knowledge gap in the current literature.

Future research should focus on direct comparative studies to:

-

Quantify the kinetic isotope effect on the metabolism of etravirine by individual CYP isoenzymes.

-

Perform head-to-head forced degradation studies to compare the chemical stability of etravirine and this compound under various stress conditions.

-

Conduct in vivo pharmacokinetic studies in animal models to directly compare the pharmacokinetic parameters of both compounds.

Such studies would provide invaluable data for drug development professionals and researchers, offering a more complete understanding of the impact of deuteration on the stability and disposition of etravirine. This knowledge could inform the design of future deuterated drugs with potentially improved pharmacokinetic profiles.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity of Etravirine-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of the isotopic purity of Etravirine-d8, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor, Etravirine. Understanding the isotopic composition of deuterated active pharmaceutical ingredients (APIs) is paramount for their use in pharmacokinetic studies, as internal standards in bioanalytical methods, and in metabolic profiling. This document provides a comprehensive overview of the analytical methodologies used to determine isotopic purity, presents a structured format for reporting quantitative data, and illustrates key concepts and workflows through detailed diagrams.

The Significance of Isotopic Purity

For deuterated compounds like this compound, "purity" encompasses not only the absence of chemical impurities but also the extent and location of deuterium incorporation. Isotopic purity is a critical quality attribute for several reasons:

-

Pharmacokinetic Studies: The substitution of hydrogen with deuterium can alter the metabolic fate of a drug, a phenomenon known as the "kinetic isotope effect." A well-defined isotopic composition is essential for reproducible pharmacokinetic and pharmacodynamic studies.

-

Internal Standards: this compound is frequently used as an internal standard in the quantitative analysis of Etravirine in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS). High isotopic purity is necessary to prevent signal overlap with the non-labeled analyte, ensuring the accuracy and precision of the assay.

-

Regulatory Scrutiny: Regulatory agencies require a thorough characterization of the isotopic distribution of deuterated APIs. This includes quantifying the percentage of the desired deuterated species and identifying and quantifying all other isotopologues (molecules with different numbers of deuterium atoms).

Quantitative Data on Isotopic Purity

The isotopic purity of a specific batch of this compound is determined by the manufacturer and detailed in the Certificate of Analysis (CoA). This document provides critical quantitative data regarding the chemical and isotopic composition. While a specific CoA for a publicly available batch of this compound is not readily accessible in the public domain, the following tables represent the typical format and type of data provided.

Table 1: Summary of Isotopic Purity and Chemical Purity for this compound

| Parameter | Specification |

| Chemical Formula | C₂₀H₇D₈BrN₆O |

| Molecular Weight | 443.33 g/mol |

| Chemical Purity (by HPLC) | ≥98% |

| Isotopic Enrichment | ≥98 atom % D |

Note: Data presented are representative and should be confirmed with the batch-specific Certificate of Analysis from the supplier.

Table 2: Distribution of Isotopic Species (Isotopologue Analysis) for this compound

| Isotopologue | Relative Abundance (%) |

| d8 | > 95% |

| d7 | < 5% |

| d6 | < 1% |

| d5 | < 0.5% |

| d4 | < 0.1% |

| d3 | < 0.1% |

| d2 | < 0.1% |

| d1 | < 0.1% |

| d0 | < 0.1% |

Note: This table illustrates a hypothetical distribution. The actual distribution is determined by high-resolution mass spectrometry and provided on the Certificate of Analysis.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment and Distribution

HRMS is a powerful technique to determine the overall isotopic enrichment and the relative abundance of different isotopologues.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-HRMS) is used.

-

Data Acquisition: The instrument is operated in full-scan mode with high resolving power to separate the isotopic peaks of this compound.

-

Data Analysis:

-

The mass spectrum of the molecular ion region is analyzed.

-

The theoretical masses of all possible isotopologues (d0 to d8) are calculated.

-

The observed mass peaks are matched to the corresponding isotopologues.

-

The area under each isotopic peak is integrated to determine the relative abundance of each species.

-

The isotopic enrichment is calculated based on the weighted average of the deuterium content across all observed isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration and Purity

NMR spectroscopy provides information on the specific locations of deuterium atoms within the molecule and can also be used for quantitative analysis.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6). An internal standard with a known concentration may be added for quantitative NMR (qNMR).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: The proton NMR spectrum is acquired to detect and quantify any residual non-deuterated sites. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.

-

²H NMR: The deuterium NMR spectrum directly detects the signals from the deuterium atoms, confirming their presence at the expected positions.

-

¹³C NMR: Carbon-13 NMR can be used to quantify the degree of deuteration at specific sites due to the isotopic effect on the chemical shifts of neighboring carbon atoms.[2]

-

-

Data Analysis:

-

The integrals of the residual proton signals in the ¹H NMR spectrum are compared to the integral of a non-deuterated portion of the molecule or an internal standard to calculate the percentage of deuteration at each site.

-

The chemical shifts in the ²H NMR spectrum confirm the positions of the deuterium labels.

-

Quantitative analysis of the different isotopologue signals in the ¹³C NMR spectrum can provide a detailed profile of the isotopic distribution.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining the isotopic purity of this compound and the conceptual relationship between isotopic purity and its impact on pharmacokinetic studies.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts its application in research and drug development. A thorough characterization using a combination of HRMS and NMR spectroscopy is essential to ensure the quality and reliability of this deuterated standard. For researchers, scientists, and drug development professionals, consulting the manufacturer's Certificate of Analysis for batch-specific quantitative data on isotopic and chemical purity is a mandatory step before its use in any experimental setting. The methodologies and concepts outlined in this guide provide a framework for understanding and evaluating the isotopic purity of this compound and other deuterated compounds.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

Certificate of Analysis: Etravirine-d8 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies related to Etravirine-d8, a deuterated internal standard essential for the accurate quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. Etravirine is a critical component in the treatment of HIV-1 infection.[1][2] The use of a stable isotope-labeled internal standard like this compound is paramount for robust analytical method development, validation, and quality control applications in both research and clinical settings.[3]

Quantitative Data Summary

The following tables summarize the typical quality control specifications for this compound, as would be presented in a Certificate of Analysis. These values are representative and may vary slightly between different commercial suppliers.

Table 1: Identity and Purity

| Parameter | Specification | Typical Value |

| Chemical Name | 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-di(methyl-d3)benzonitrile | Conforms to structure |

| Molecular Formula | C₂₀H₉D₆BrN₆O | C₂₀H₉D₆BrN₆O |

| Molecular Weight | 441.32 g/mol | 441.32 g/mol |

| CAS Number | 1142096-06-7 | 1142096-06-7 |

| Chemical Purity (by HPLC) | ≥ 98% | 99.5% |

| Isotopic Purity (D-enrichment) | ≥ 99 atom % D | 99.7 atom % D |

| Mass Spectrum | Conforms to structure | Conforms |

| ¹H-NMR Spectrum | Conforms to structure | Conforms |

Table 2: Physicochemical Properties

| Parameter | Value |

| Appearance | White to off-white solid |

| Melting Point | 259 to 263 °C (with decomposition)[4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Dimethylformamide (DMF)[4] |

| Lipophilicity (Log P) | > 5[5] |

| pKa | 3.75[5] |

Experimental Protocols

Detailed methodologies for the key analytical experiments performed to certify a batch of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the this compound substance by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: XTerra MS-C18, 4.6 x 150 mm, 3.5 µm particle size.[6]

-

Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate aqueous solution (40%) and acetonitrile (60%).[6]

-

Flow Rate: 1.0 mL/min (isocratic).[6]

-

Detection Wavelength: 304 nm.[6]

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., mobile phase) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of this compound and to determine its isotopic enrichment.

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.[5][6]

-

Gradient: A gradient elution is typically used, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analyte.

-

Flow Rate: 300 µL/min.[7]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[5][7]

-

MRM Transitions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for Etravirine and its deuterated analog are monitored. For example:

-

Procedure: A dilute solution of this compound is infused into the mass spectrometer. The mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern, which confirms the identity. The relative intensities of the mass signals for the deuterated and non-deuterated species are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the absence of significant protonated impurities.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: A sample of this compound is dissolved in the deuterated solvent and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed signals are compared to the expected spectrum for Etravirine, taking into account the deuterium labeling which will result in the absence of signals from the deuterated positions.

Visualizations

The following diagrams illustrate the analytical workflow for the quality control of this compound and its application in pharmacokinetic studies.

Caption: Quality control workflow for the certification of this compound.

Caption: Workflow for a pharmacokinetic study of Etravirine using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Etravirine | C20H15BrN6O | CID 193962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Etravirine D8 | CAS No: 1142095-74-6 [aquigenbio.com]

- 4. Study of the physicochemical properties of the etravirine substance | Zolotov | Drug development & registration [pharmjournal.ru]

- 5. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Etravirine using Etravirine-d8 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Etravirine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Etravirine-d8, a deuterated analog, as an internal standard to ensure accuracy and precision.

Introduction

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Therapeutic drug monitoring of Etravirine is crucial for optimizing treatment efficacy and minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This is because a deuterated internal standard co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, effectively compensating for matrix effects and variations in sample processing.[1][2][3]

This application note details a robust LC-MS/MS method that can be adapted for the quantification of Etravirine in a clinical or research setting.

Experimental Protocols

Materials and Reagents

-

Analytes: Etravirine

-

Internal Standard: this compound

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water

-

Plasma: Drug-free human plasma

Stock and Working Solutions Preparation

-

Etravirine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Etravirine in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Etravirine stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples. A typical calibration curve range for Etravirine in plasma is 50 to 5000 ng/mL.

-

Internal Standard Spiking Solution: Dilute the this compound stock solution in methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 20 µL of the 100 ng/mL this compound internal standard spiking solution to all tubes except for the blank matrix samples.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Isocratic or a shallow gradient optimized for separation from matrix components. A starting condition of 40-50% B is recommended. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for instrument, typically 3-5 kV |

| Source Temperature | Optimized for instrument, typically 120-150°C |

| Desolvation Gas Flow | Optimized for instrument |

| Desolvation Temp. | Optimized for instrument, typically 350-500°C |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Etravirine | 435.9 | 163.6 | ~39 |

| This compound | ~444.3 | ~171.6 | To be optimized |

Note on this compound MRM Transition: The precursor ion for this compound is predicted based on its molecular weight of 443.33. The most abundant product ion for unlabeled Etravirine corresponds to a specific fragment of the molecule.[4] It is anticipated that the corresponding fragment of this compound will have a mass shift of +8, leading to a product ion of approximately m/z 171.6. The optimal collision energy for this transition must be determined empirically during method development.

Data Presentation

The following tables represent typical validation data for an LC-MS/MS assay for Etravirine. While a method using a different internal standard is cited for this illustrative data, similar performance is expected when using this compound.[5]

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Etravirine | 1 - 100 | y = 0.002x + 0.001 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 2.5 | < 10% | 90 - 110% | < 10% | 90 - 110% |

| MQC | 25 | < 10% | 90 - 110% | < 10% | 90 - 110% |

| HQC | 50 | < 10% | 90 - 110% | < 10% | 90 - 110% |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Visualizations

Caption: Experimental workflow for the quantification of Etravirine in plasma using this compound.

Caption: The role of this compound as an internal standard in ensuring accurate quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]

- 3. chromspec.com [chromspec.com]

- 4. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Etravirine in Human Plasma using Etravirine-d8 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of the non-nucleoside reverse transcriptase inhibitor, Etravirine, in human plasma using its stable isotope-labeled internal standard, Etravirine-d8. The method is sensitive, specific, and suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] It is effective against strains of HIV that have developed resistance to first-generation NNRTIs.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of Etravirine are crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Etravirine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[3][4]

Experimental Protocols

This section details the materials, sample preparation, and analytical conditions for the quantification of Etravirine.

Materials and Reagents

-

Etravirine analytical standard

-

This compound (Internal Standard, IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Human plasma (K2EDTA as anticoagulant)

-

Polypropylene microcentrifuge tubes

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of Etravirine and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Serially dilute the Etravirine stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions at concentrations ranging from 10 ng/mL to 10,000 ng/mL.[1][5]

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.

-

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.[1][5]

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid method for extracting Etravirine from plasma samples.[5][6]

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[7]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or HPLC vial.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.[1][6]

Liquid Chromatography Conditions

-

System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., Waters Sunfire C18, 100 x 2.1 mm, 3.5 µm or equivalent)[6]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-